![molecular formula C15H26O B14357430 1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol CAS No. 92046-47-4](/img/structure/B14357430.png)
1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol is a complex organic compound characterized by its unique bicyclic structure. The compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a cyclohexanol moiety attached to a bicyclo[2.2.1]heptane ring system, which is further substituted with an ethyl group.
Vorbereitungsmethoden
The synthesis of 1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a cyclohexadiene derivative reacts with an ethyl-substituted dienophile to form the bicyclic structure. The resulting product is then subjected to reduction and hydroxylation to introduce the hydroxyl group at the desired position. Industrial production methods may involve catalytic hydrogenation and other large-scale chemical processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, which can then undergo further substitution reactions.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and acidic or basic catalysts. Major products formed from these reactions include ketones, aldehydes, halogenated derivatives, and esters.
Wissenschaftliche Forschungsanwendungen
1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The compound may also interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol can be compared with other similar compounds, such as:
Norborneol: A bicyclic alcohol with a similar structure but lacking the ethyl substitution.
Camphor: A bicyclic ketone with a similar ring system but different functional groups.
2-Norbornanol: Another bicyclic alcohol with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bicyclic ring system and a cyclohexanol moiety, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
92046-47-4 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
1-(5-ethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H26O/c1-2-11-8-13-9-12(11)10-14(13)15(16)6-4-3-5-7-15/h11-14,16H,2-10H2,1H3 |
InChI-Schlüssel |
KFHNMGZRTMQHKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC2CC1CC2C3(CCCCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene]](/img/structure/B14357360.png)

![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
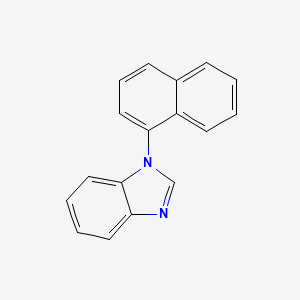
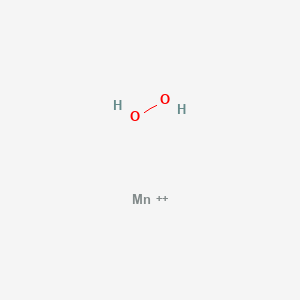
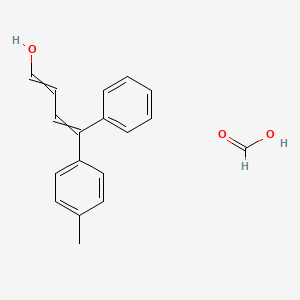
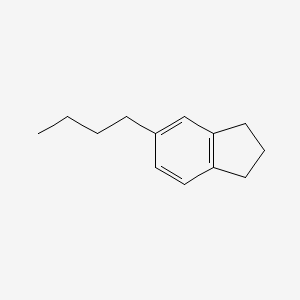
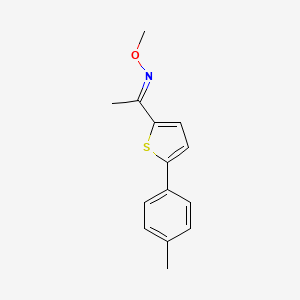
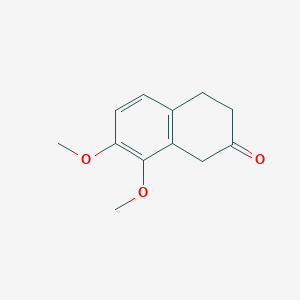
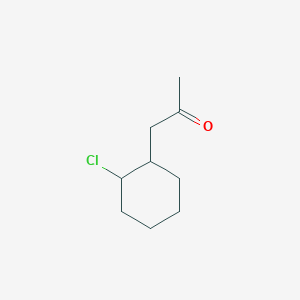
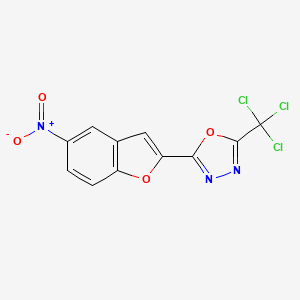
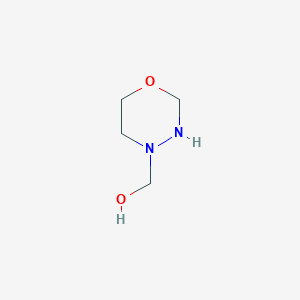
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
